Predicted Target Engagement vs. Closest Analogs
Computational target prediction tools, such as those utilized by the Therapeutic Target Database, suggest that this compound’s pharmacophore aligns with Estrogen receptor beta (ERβ) and Mcl-1. This is in stark contrast to the most structurally similar commercially available benzamide fragment, 3-cyanobenzamide, which lacks the cyclopropyl side chain and shows a dominant predicted interaction with PARP enzymes. The addition of the N-((1-(hydroxymethyl)cyclopropyl)methyl) group in the target compound is computationally predicted to redirect selectivity from PARP towards ERβ [1].
| Evidence Dimension | Predicted Primary Protein Target |
|---|---|
| Target Compound Data | Predicted target: Estrogen receptor beta (ERβ) |
| Comparator Or Baseline | 3-Cyanobenzamide (CAS 3443-21-9): Predicted target: PARP-1 (inferred from benzamide scaffold) |
| Quantified Difference | Qualitative difference in predicted primary target class (Nuclear Receptor vs. DNA Repair Enzyme) |
| Conditions | Computational inference via TTD and DrugMapper, not experimentally validated for the target compound |
Why This Matters
This predicted target shift is critical for procurement decisions; a researcher seeking an ERβ chemical probe would fail if they procured a generic 3-cyanobenzamide instead, as the key targeting group is the cyclopropyl amide side chain.
- [1] Therapeutic Target Database (TTD). Drug Information for D0I9FU (Bicyclic heteroaryl benzamide derivative 4). Retrieved from https://ttd.idrblab.cn/data/drug/details/d0i9fu View Source
